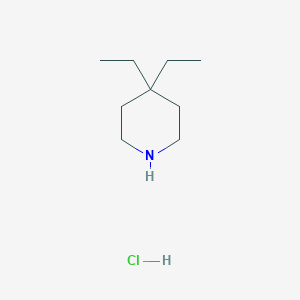

4,4-Diethylpiperidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,4-diethylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-3-9(4-2)5-7-10-8-6-9;/h10H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNWSGQDWUSLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-65-8 | |

| Record name | Piperidine, 4,4-diethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3970-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-diethylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4,4 Diethylpiperidine Hydrochloride and Analogous 4,4 Disubstituted Piperidines

Direct Synthesis Routes for 4,4-Diethylpiperidine (B1606817) Hydrochloride

The most direct and industrially scalable approach to synthesizing 4,4-diethylpiperidine hydrochloride involves the construction of the diethyl-substituted carbon skeleton followed by the formation and subsequent acidification of the piperidine (B6355638) ring.

Specific Reaction Pathways for Diethylpiperidine Construction

While specific literature detailing a multi-step synthesis of 4,4-diethylpiperidine from acyclic precursors is not extensively documented, a highly logical and efficient pathway involves the catalytic hydrogenation of 4,4-diethylpyridine. The synthesis of the 4,4-diethylpyridine precursor itself can be accomplished through various methods developed for the C-4 alkylation of pyridines. Historically, achieving selective C-4 alkylation has been challenging, often requiring pre-functionalized materials like 4-halopyridines to avoid mixtures of regioisomers nih.gov. Modern approaches may involve cross-coupling reactions or Grignard additions to protected pyridine (B92270) intermediates to install the desired alkyl groups at the C-4 position nih.gov.

Once the 4,4-diethylpyridine precursor is obtained, the final step is the saturation of the pyridine ring to form the piperidine core. This transformation is almost exclusively achieved via catalytic hydrogenation, a process that directly leads to the formation of 4,4-diethylpiperidine.

Derivatization and Salt Formation Procedures for Piperidine Hydrochlorides

The conversion of the free base, 4,4-diethylpiperidine, to its hydrochloride salt is a standard acid-base reaction. This process is typically performed to enhance the compound's stability, crystallinity, and solubility in aqueous media. The procedure generally involves dissolving the 4,4-diethylpiperidine base in a suitable organic solvent, such as diethyl ether, ethanol (B145695), or isopropanol, followed by the addition of a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The resulting this compound, being a salt, is often insoluble in the organic solvent and precipitates, allowing for its isolation by filtration.

Foundational Approaches to Piperidine Ring Synthesis Applicable to 4,4-Substituted Variants

The synthesis of the piperidine ring is a cornerstone of heterocyclic chemistry. Among the most robust and widely used methods is the reduction of readily available pyridine derivatives.

Catalytic Hydrogenation and Reduction of Pyridine Derivatives

Catalytic hydrogenation is the premier method for the synthesis of piperidines from pyridines, valued for its high efficiency and atom economy, as it only requires the substrate, a catalyst, and a hydrogen source rsc.org. The process involves the saturation of the aromatic pyridine ring to yield the corresponding piperidine. This transformation is applicable to a wide array of substituted pyridines, making it a versatile tool for creating diverse piperidine libraries.

A variety of heterogeneous and homogeneous metal catalysts are effective for pyridine reduction. The choice of catalyst is critical and influences the reaction conditions, such as temperature, pressure, and substrate scope.

Palladium-Carbon (Pd/C): Palladium on activated carbon is a widely used, cost-effective heterogeneous catalyst for various hydrogenation reactions, including the reduction of pyridines researchgate.netwikipedia.org. A common challenge with using Pd/C for pyridine hydrogenation is the potential for the nitrogen atom's lone pair to coordinate with the palladium surface, leading to catalyst deactivation or "poisoning" mdpi.com. This issue is effectively overcome by conducting the reaction in the presence of an acid. The acid protonates the pyridine, forming a pyridinium (B92312) salt, which prevents the nitrogen from binding to the catalyst surface google.commdpi.com. This acidic environment not only facilitates the hydrogenation but also allows for the direct isolation of the piperidine product as its hydrochloride salt google.commdpi.com.

| Catalyst | Substrate Type | Key Conditions | Outcome | Reference |

|---|---|---|---|---|

| Pd/C | 4-Pyridinecarboxamides | H₂, ClCH₂CHCl₂ (additive), mild conditions | Direct formation of 4-piperidinecarboxamide hydrochlorides | researchgate.net |

| 10% Pd/C | 4-Pyridinecarbonitrile | H₂ (6 bar), 30-50°C, H₂O/DCM, H₂SO₄ (additive) | Chemoselective formation of piperidylmethylamine (ring and nitrile reduction) | rsc.org |

| Pd/C | 4-Pyridinemethanol derivatives | H₂, acidic medium | Formation of 4-benzylpiperidine hydrochlorides | mdpi.com |

Rhodium Complex Catalysis: Rhodium-based catalysts are often more active than palladium and can operate under significantly milder conditions of temperature and pressure rsc.orgacs.org. Both heterogeneous rhodium catalysts, such as rhodium on carbon (Rh/C) or rhodium(III) oxide (Rh₂O₃), and homogeneous rhodium complexes have proven highly effective. Rh₂O₃, a stable and commercially available compound, has been shown to catalyze the reduction of a broad scope of unprotected pyridines at 40°C and 5 bar of hydrogen pressure rsc.org. Homogeneous catalysts, such as the rhodium complex dimer [Cp*RhCl₂]₂, are particularly effective for transfer hydrogenation reactions, where a hydrogen donor like a formic acid/triethylamine mixture is used instead of H₂ gas researchgate.net. These systems offer excellent efficiency, with some reactions proceeding with catalyst loadings as low as 0.005 mol% researchgate.net.

| Catalyst | Substrate Type | Key Conditions | Outcome | Reference |

|---|---|---|---|---|

| Rh₂O₃ | Various functionalized pyridines | H₂ (5 bar), 40°C, TFE (solvent) | High yields for a broad range of substrates | rsc.org |

| [Cp*RhCl₂]₂ | Quaternary pyridinium salts | HCOOH-Et₃N, 40°C | Highly chemoselective reduction to piperidines or tetrahydropyridines | researchgate.net |

| Rh/C | Substituted pyridines | H₂, various conditions | Effective reduction of the pyridine ring | acs.org |

When synthesizing analogs of 4,4-diethylpiperidine that contain other functional groups or stereocenters, the selectivity of the reduction becomes paramount.

Chemoselectivity: This refers to the ability to reduce a specific functional group in the presence of others. In the context of pyridine reduction, it is often desirable to saturate the pyridine ring without affecting other reducible groups like esters, amides, or nitriles. The choice of catalyst and reaction conditions is crucial for achieving high chemoselectivity. For example, rhodium-catalyzed transfer hydrogenation of quaternary pyridinium salts can be tuned to produce either the fully saturated piperidine or the partially reduced 1,2,3,6-tetrahydropyridine in a highly chemoselective manner, depending on the substitution pattern of the starting material researchgate.net. Similarly, the hydrogenation of pyridinecarbonitriles over a Pd/C catalyst can be directed towards either the corresponding pyridylmethylamine (nitrile reduction only) or the piperidylmethylamine (both nitrile and ring reduction) by simply adjusting the amount of acidic additive rsc.org.

Stereoselectivity: This relates to controlling the three-dimensional arrangement of atoms in the product. While the hydrogenation of 4,4-diethylpyridine to 4,4-diethylpiperidine does not generate any new stereocenters, the synthesis of other substituted piperidines often requires precise stereochemical control. Catalytic hydrogenation of a substituted pyridine typically involves the cis-addition of hydrogen atoms to the face of the ring adsorbed on the catalyst surface. This inherent stereoselectivity is a powerful tool for synthesizing specific diastereomers. For instance, metal-free hydrogenation of pyridines using a borane catalyst generated in situ has been shown to produce a wide range of piperidines with excellent cis-stereoselectivities researchgate.net. The development of chiral ligands and catalysts for the asymmetric hydrogenation of pyridines and their derivatives allows for the synthesis of enantioenriched piperidines, which are crucial building blocks for chiral drugs nih.gov.

Intramolecular Cyclization Methodologies

Intramolecular cyclization is a cornerstone in the synthesis of piperidine rings. These strategies involve the formation of a carbon-carbon or carbon-nitrogen bond within a linear precursor to construct the six-membered ring. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the cyclization.

The development of asymmetric methods is crucial for accessing enantiomerically enriched piperidine derivatives, which is often a requirement for pharmaceutical applications. One such approach is the intramolecular asymmetric aza-Michael cyclization. This reaction can be promoted by chiral catalysts, such as chiral phosphoric acids, to induce enantioselectivity. whiterose.ac.uk

In a "Clip-Cycle" strategy, for instance, an N-Cbz-protected 1-amino-hex-5-ene derivative is first synthesized and then subjected to cyclization. The use of a chiral phosphoric acid catalyst facilitates the intramolecular aza-Michael addition, leading to the formation of enantioenriched spiropiperidines. High enantiomeric ratios (er) can be achieved, demonstrating effective stereocontrol during the ring-closing step. whiterose.ac.uk

Another powerful method involves the copper-catalyzed asymmetric cyclizative aminoboration of acyclic olefin substrates. This approach provides a practical route to chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivities. nih.gov The reaction utilizes a copper precursor and a chiral ligand, such as (S,S)-Ph-BPE, to control the stereochemical outcome of the cyclization. nih.gov

Table 2: Asymmetric Cyclization of Alkenes to Enantioenriched Piperidines whiterose.ac.uk

| Entry | Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | er |

|---|---|---|---|---|---|---|

| 1 | N-Cbz-1-amino-hex-5-ene derivative (thioester) | Chiral Phosphoric Acid | Toluene | 80 | 25 | 95.5:4.5 |

Intramolecular cyclization can be initiated by electrophiles or catalyzed by transition metals. Electrophilic cyclization often involves the activation of a double or triple bond by an electrophile, followed by nucleophilic attack from a nitrogen atom within the same molecule. For example, the Prins cyclization, catalyzed by Brønsted or Lewis acids, can produce 3,4-disubstituted piperidines. nih.gov The reaction of certain aldehydes with Lewis acids like MeAlCl₂ can lead to carbonyl-ene cyclizations, affording trans-piperidines with high diastereoselectivity. nih.gov

Transition metal-catalyzed cyclizations offer a versatile and powerful tool for piperidine synthesis. nih.gov Metals like palladium, copper, and gold are commonly used to catalyze various bond-forming reactions that lead to ring closure. nih.gov For example, palladium-catalyzed reactions can be used in formal [5+4] cycloadditions to create nine-membered N,O-heterocycles, showcasing the power of metal catalysis in constructing complex ring systems. A nickel-catalyzed [4+2] cycloaddition of alkynes and azetidinones has been employed as a key step in the synthesis of piperidinone-containing natural products. nih.gov

Radical reactions provide a complementary approach to ionic reactions for piperidine ring formation. Intramolecular radical cyclization of linear amino-aldehydes can be mediated by catalysts such as cobalt(II) complexes. nih.gov These reactions proceed in good yields for the synthesis of various piperidines. nih.gov

A significant recent development is the boronyl radical-catalyzed (4+2) cycloaddition for the synthesis of polysubstituted piperidines. nih.gov This method allows for the reaction between 3-aroyl azetidines and various alkenes under metal-free conditions. The reaction is catalyzed by commercially available diboron compounds and delivers piperidines with dense substitution at the 3,4,5-positions with generally high yield and diastereoselectivity. nih.govresearchgate.net This radical-mediated approach is notable for its high modularity and atom economy. nih.govresearchgate.net

Furthermore, radical [3+2] cycloaddition strategies, often mediated by visible light, have been developed for constructing other N-heterocycles and highlight the potential of radical cycloadditions in heterocyclic synthesis. rsc.org

Table 3: Boronyl Radical-Catalyzed (4+2) Cycloaddition of 3-Aroyl Azetidines with Alkenes nih.gov

| Azetidine Substituent | Alkene | Product Substituents | Yield (%) | dr |

|---|---|---|---|---|

| 4-MeOC₆H₄ | Styrene | 3-Aroyl, 4-H, 5-Ph | 91 | >20:1 |

| 4-FC₆H₄ | α-Methylstyrene | 3-Aroyl, 4-Me, 5-Ph | 92 | >20:1 |

| Thiophen-2-yl | 1,1-Diphenylethylene | 3-Aroyl, 4-Ph, 5-Ph | 85 | >20:1 |

Condensation Reactions for Substituted Piperidones

Condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. In the context of 4,4-disubstituted piperidines, they are primarily used to construct the precursor 4-piperidone (B1582916) ring, which can then be further functionalized.

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that proceeds in the presence of a base to form a β-keto ester. wikipedia.orglibretexts.org This reaction is a classic and widely used method for synthesizing 4-piperidones, which are key intermediates for 4,4-disubstituted piperidines. alfa-chemistry.com

The typical synthetic sequence starts with the double Michael addition of a primary amine to two equivalents of an α,β-unsaturated ester, such as methyl or ethyl acrylate (B77674). This forms a diester intermediate. The subsequent intramolecular Dieckmann condensation of this diester, promoted by a base like sodium ethoxide, yields a cyclic β-keto ester. The final step involves acidic hydrolysis and decarboxylation to afford the N-substituted 4-piperidone. alfa-chemistry.com

The mechanism of the Dieckmann condensation involves the deprotonation of an α-carbon of one ester group to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in the same molecule to form a six-membered ring. purechemistry.orgchemistrysteps.com Elimination of an alkoxide group and subsequent acidification yields the cyclic β-keto ester. purechemistry.org Careful control of reaction conditions, such as temperature and dilution, is often necessary to prevent side reactions like intermolecular condensation. nih.gov

Norrish-Yang Type II Reaction Inspired C-H and C-C Bond Functionalizations

A novel and powerful strategy for the functionalization of saturated aza-cycles like piperidine draws inspiration from the Norrish-Yang Type II reaction. researchgate.netacs.org This photochemical process traditionally involves the intramolecular abstraction of a γ-hydrogen by an excited carbonyl group, leading to a 1,4-diradical intermediate which can then cyclize to form cyclobutanols or undergo cleavage. chem-station.com In the context of piperidine synthesis, this concept is ingeniously applied to achieve C-H and subsequent C-C bond functionalization. researchgate.netnih.gov

The synthetic sequence begins with the conversion of the parent piperidine into an α-ketoamide derivative. This precursor is then subjected to mild, visible-light conditions to initiate a photochemical reaction. researchgate.net Analogous to the classic Norrish-Yang reaction, this process facilitates an intramolecular hydrogen abstraction, leading to the formation of a highly strained, N-fused bicyclo α-hydroxy-β-lactam. acs.orgnih.gov This key intermediate is generated through a selective C-H functionalization at the α-position of the piperidine ring. researchgate.net

The resulting α-hydroxy-β-lactam is a versatile intermediate. The inherent strain in its structure allows for selective cleavage of the C-C bond, which can then be exploited in various cross-coupling reactions. nih.gov This two-step sequence—photochemical C-H activation followed by C-C cleavage and functionalization—provides a unique and mild pathway to access α- and β-functionalized piperidine derivatives that are otherwise challenging to synthesize. nih.gov Computational studies have been instrumental in understanding the mechanistic pathways and the factors controlling the regioselectivity of these C-C cleavage processes. researchgate.net

Table 1: Key Stages in Norrish-Yang Inspired Piperidine Functionalization

| Stage | Description | Key Intermediate/Product |

|---|---|---|

| 1. Precursor Synthesis | The parent piperidine is converted into an α-ketoamide derivative. | α-Ketoamide of piperidine |

| 2. Photochemical C-H Functionalization | Under visible light, the α-ketoamide undergoes a Norrish-Yang type cyclization. | N-fused bicyclo α-hydroxy-β-lactam |

| 3. C-C Cleavage & Cross-Coupling | The strained lactam undergoes selective C-C bond cleavage and couples with a desired partner. | α- or β-functionalized piperidine |

This methodology represents a significant departure from traditional methods that often require harsh conditions or pre-functionalized substrates, offering a sophisticated approach to the diversification of the piperidine scaffold. acs.orgnih.gov

Protective Group Chemistry in the Synthesis of Substituted Piperidines

The synthesis of complex molecules like 4,4-disubstituted piperidines often requires a multi-step approach where specific functional groups must be temporarily masked to prevent unwanted side reactions. This is the central role of protective group chemistry. For piperidines, the secondary amine is a nucleophilic and basic site that typically requires protection during various synthetic transformations, such as C-C bond formation or oxidation reactions. uark.edu

The choice of a protecting group is critical and depends on its stability to the reaction conditions of a given step and the ease of its removal in a subsequent step. creative-peptides.com Commonly used protecting groups for the piperidine nitrogen are carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). rsc.orgnih.gov

The Boc group is widely employed due to its stability under a variety of non-acidic conditions. It is readily introduced by treating the piperidine with di-tert-butyl dicarbonate (Boc anhydride). chemicalbook.com The Boc group can be easily removed under mild acidic conditions, for instance, using trifluoroacetic acid (TFA), which leaves many other functional groups intact. creative-peptides.com This orthogonality makes the Boc group particularly valuable in complex synthetic sequences.

The Cbz group , introduced using benzyl chloroformate, is another prevalent protecting group. It is stable to acidic and basic conditions but can be selectively removed by catalytic hydrogenation (e.g., H₂ over a palladium catalyst). creative-peptides.comnih.gov This removal condition is mild and highly specific, adding to its utility.

Beyond simply masking the amine's reactivity, N-protecting groups can also influence the stereochemical outcome of reactions. In the synthesis of substituted piperidines, a bulky protecting group can direct incoming reagents to the opposite face of the ring, thereby controlling the diastereoselectivity of a reaction.

The strategic application of these protecting groups—introducing them to block reactivity and then selectively removing them to reveal the amine—is a cornerstone of modern piperidine synthesis, enabling the construction of intricate and functionally diverse molecules. nih.gov

Table 2: Common Amine Protecting Groups in Piperidine Synthesis

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Mild acid (e.g., Trifluoroacetic Acid, HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd) |

Applications and Utility of 4,4 Diethylpiperidine Hydrochloride and Analogous Piperidine Scaffolds in Organic Synthesis and Chemical Biology

As a Versatile Building Block for Complex Molecular Architectures

The rigid and well-defined three-dimensional structure of the 4,4-diethylpiperidine (B1606817) unit makes it an invaluable component in the synthesis of sophisticated molecular architectures with applications in materials science and nanotechnology.

Construction of Highly Rigid and Preorganized Bis-Bispidine Tetraazamacrocycles

The synthesis of complex macrocyclic structures often relies on building blocks that enforce a high degree of preorganization, facilitating cyclization and defining the final architecture. A modular approach has been developed for the synthesis of highly rigid bis-bispidine tetraazamacrocycles, where functionalized bispidine units are key components. nih.gov This strategy allows for the independent incorporation of different functionalities, highlighting the versatility of these building blocks in creating complex and preorganized macrocyclic systems. nih.gov

Synthesis of Defined Molecular Rods (e.g., Oligopiperidines) for Nanotechnology

The development of molecular-scale components is a central goal of nanotechnology. Oligopiperidines, which are chain-like molecules made of repeating piperidine (B6355638) units, are being explored as potential "molecular rods" due to their defined and rigid structures. The synthesis of these oligomers can be designed to control their length and functionality, making them promising candidates for applications in molecular electronics and other nanoscale devices.

Preparation of Functionalized Propargylamines for Asymmetric Synthetic Routes

Propargylamines are valuable synthetic intermediates due to the versatility of the alkyne and amine functional groups. nih.govresearchgate.net The synthesis of enantiomerically pure propargylamines is of significant interest for the preparation of chiral ligands and as building blocks for complex, biologically active molecules. nih.gov Methods for the asymmetric synthesis of propargylamines often involve the addition of organometallic reagents to chiral N-sulfinylimines. nih.gov Copper-catalyzed multicomponent reactions of aldehydes, amines, and alkynes (A3 coupling) provide a direct and efficient route to a wide variety of propargylamines. semanticscholar.orgresearchgate.net The ability to introduce substituents, such as the diethyl group on a piperidine ring, allows for the fine-tuning of the steric and electronic properties of the resulting propargylamines, which can be crucial for subsequent stereoselective transformations.

Role in the Design and Synthesis of Advanced Medicinal Chemistry Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, and the introduction of substituents at the 4-position can significantly impact the pharmacological profile of a molecule. The 4,4-diethylpiperidine motif has been incorporated into various molecular frameworks to develop novel therapeutic agents.

Development of Novel Inhibitor Chemotypes (e.g., DNA Gyrase Inhibitors, Secretory Glutaminyl Cyclase Inhibitors)

DNA Gyrase Inhibitors: Bacterial DNA gyrase is an essential enzyme and a well-validated target for antibacterial drugs. nih.govnih.gov The pyrrolamides are a class of novel DNA gyrase inhibitors identified through fragment-based screening. nih.gov The development of new N-phenylpyrrolamide inhibitors with improved antibacterial activity has been a focus of recent research. rsc.org These compounds have shown potent inhibition of E. coli DNA gyrase and possess activity against both Gram-positive and Gram-negative bacteria. rsc.org The piperidine scaffold can be incorporated into these inhibitors to modulate their physicochemical properties and target engagement.

Secretory Glutaminyl Cyclase Inhibitors: Secretory glutaminyl cyclase (sQC) is an enzyme implicated in the pathogenesis of Alzheimer's disease. nih.govnih.gov Inhibition of sQC is an attractive therapeutic strategy to prevent the formation of neurotoxic pyroglutamate-amyloid-β peptides. researchgate.netdergipark.org.tr High-throughput virtual screening has identified piperidine-4-carboxamide as a novel scaffold for the design of sQC inhibitors. nih.govdocumentsdelivered.com The discovery of a compound with a piperidine-4-carboxamide moiety (Cpd-41) has provided a new starting point for the development of more potent and selective sQC inhibitors. researchgate.netdocumentsdelivered.com

Integration into Diverse Heterocyclic Systems (e.g., Oxazolo[5,4-d]pyrimidines, Phenothiazine (B1677639) Derivatives)

Oxazolo[5,4-d]pyrimidines: Oxazolo[5,4-d]pyrimidines are a class of heterocyclic compounds that have been investigated for their potential as anticancer agents. nih.govresearchgate.netnih.gov These compounds are structurally similar to purine (B94841) bases and can be designed to target specific molecular pathways involved in cancer progression. nih.govresearchgate.net The synthesis of novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives often involves the introduction of various amino side chains to explore structure-activity relationships. nih.govnih.gov The incorporation of a 4,4-diethylpiperidine moiety could be a strategy to modulate the lipophilicity and target-binding properties of these compounds.

Phenothiazine Derivatives: Phenothiazines are a well-known class of compounds with a wide range of biological activities, including antipsychotic and potential anticancer effects. nih.govacs.orgnih.gov The synthesis of novel phenothiazine derivatives often involves the modification of the substituent at the 10-position of the phenothiazine ring system. nih.govgoogle.com The introduction of a piperidine-containing side chain is a common strategy to modulate the pharmacological properties of these compounds. The use of 4,4-diethylpiperidine in the synthesis of such derivatives could lead to new compounds with improved efficacy or altered selectivity profiles.

Application in Combinatorial Library Generation (e.g., Ugi Multicomponent Reactions)

Combinatorial chemistry has emerged as a powerful strategy for the rapid generation of large, diverse libraries of compounds for high-throughput screening. ijpsr.comstanford.edu The piperidine scaffold is an ideal core structure for such libraries due to its conformational properties and the ability to introduce multiple points of diversity. nih.gov

One of the most prominent multicomponent reactions (MCRs) utilized in this context is the Ugi four-component reaction (Ugi-4CR). mdpi.com This reaction brings together an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a complex α-acylamino carboxamide product in a single, efficient step. nih.govnih.gov The use of piperidine derivatives, such as 4,4-diethylpiperidine hydrochloride, as the amine component allows for the introduction of this key heterocyclic scaffold into the final products.

The general mechanism of the Ugi-4CR involves the initial formation of an iminium ion from the amine and carbonyl compound. This is followed by the nucleophilic attack of the isocyanide and subsequent addition of the carboxylate, culminating in an irreversible Mumm rearrangement to yield the stable bis-amide product. mdpi.comnih.gov

A study by Kumar et al. (2024) highlights the use of scaffold-based libraries in combinatorial chemistry, where a common core structure, like a piperidine ring, is functionalized with various building blocks. ijpsr.com For instance, a library of 1,3,4-oxadiazoles was synthesized using a Ugi-tetrazole reaction sequence starting with piperidine. rug.nl In this process, piperidine was reacted with an aldehyde, trimethylsilylazide, and a cleavable isocyanide to form a tetrazole intermediate via the Ugi reaction. rug.nl Subsequent treatment and reaction with an acyl chloride yielded the final 1,3,4-oxadiazole (B1194373) derivatives. rug.nl This approach demonstrates the modularity of MCRs in generating diverse molecular architectures around a central piperidine core.

The ability to systematically vary each of the four components in the Ugi reaction provides a powerful tool for creating vast and structurally diverse libraries of piperidine-containing compounds. mdpi.comnih.gov These libraries are invaluable for screening against various biological targets to identify novel lead compounds in drug discovery. ijpsr.comnih.gov

Coordination Chemistry and Catalytic Applications of Piperidine-derived Ligands

Piperidine and its derivatives are not only important in medicinal chemistry but also serve as versatile ligands in coordination chemistry and catalysis. The nitrogen atom of the piperidine ring can coordinate to a variety of metal centers, and the substituents on the ring can be modified to tune the steric and electronic properties of the resulting metal complexes. rsc.orgrsc.org

A range of ligands based on 2-(aminomethyl)piperidine (B33004) have been successfully complexed with Mg(II), Zn(II), and Group IV metals. rsc.orgrsc.org The coordination geometry of these complexes is dependent on the nature of the ligand. rsc.orgrsc.org For example, complexes with Mg(II) and Zn(II) were found to have the formula M(1–2)2, while Group IV metals formed diastereomeric complexes with the formula M(1–2)2(OiPr)2. rsc.orgrsc.org These complexes have shown catalytic activity in the ring-opening polymerization of rac-lactide, a process for producing biodegradable polylactic acid (PLA). rsc.orgrsc.org

In a different study, a long and flexible piperazine-derived dipyridyl ligand was used to synthesize coordination polymers with Co(II), Cd(II), and Ag(I) ions. acs.orgnih.gov The resulting materials exhibited interesting structural features, including long metal-metal bridging distances and the ability to undergo single-crystal-to-single-crystal transformations upon guest exchange. acs.orgnih.gov This highlights the potential of piperidine-containing ligands in the design of functional coordination materials.

Furthermore, palladium complexes with N-heterocyclic carbene (NHC) ligands, which can be derived from piperidine-like structures, have been studied for their catalytic activity in reactions such as the Mizoroki–Heck reaction. acs.org The catalytic performance of these systems is influenced by the stability of the metal-ligand bond and the formation of palladium nanoparticles. acs.org

The catalytic utility of piperidine derivatives also extends to enantioselective synthesis. Rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides access to enantioenriched 3-substituted piperidines, which are valuable precursors for pharmaceuticals like Preclamol and Niraparib. acs.org

DNA Alkylation Studies Utilizing Substituted Chloropiperidines

Nitrogen mustards are a class of bifunctional alkylating agents that have been used in chemotherapy. nih.gov Their mechanism of action involves the formation of highly reactive aziridinium (B1262131) ions that can alkylate DNA, leading to cytotoxicity. nih.gov The natural product antibiotic 593A contains a unique 3-chloropiperidine (B1606579) ring and has shown potential antitumor activity. nih.gov

Inspired by this natural product, researchers have synthesized and evaluated novel bis-3-chloropiperidines as DNA alkylating agents. nih.gov These compounds consist of two 3-chloropiperidine rings connected by various linkers. The synthesis involves a key iodide-catalyzed double cyclization of unsaturated bis-N-chloroamines. nih.gov

Studies have shown that these synthetic bis-3-chloropiperidines possess DNA alkylating abilities and can induce DNA strand cleavage. nih.gov The alkylation shows a strong preference for guanine (B1146940) residues. nih.gov The structure of the linker between the two piperidine rings has been found to impact the DNA alkylation properties of the compounds. nih.gov

In a related context, chlorambucil (B1668637), a known DNA alkylating agent, has been conjugated to a RAPTA (ruthenium-based) scaffold. rsc.org This creates a dual-functional molecule that combines the DNA-targeting properties of chlorambucil with the protein-targeting capabilities of the RAPTA complex. rsc.org Such hybrid molecules represent a novel approach to cancer chemotherapy. rsc.org

The levels of specific DNA alkylation products formed by agents like 1-(2-chloroethyl)-1-nitrosourea (B1198657) (CNU) have been investigated as potential molecular dosimeters to predict therapeutic response in glioma cells. nih.gov

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

The introduction of a chiral center in the piperidine ring can significantly affect the biological activity and selectivity of a compound. thieme-connect.comresearchgate.net For example, in a series of fibrinolysis inhibitors, the introduction of a methyl group at the 2-position of the piperidine ring led to a decrease in potency but a remarkable increase in selectivity over the GABAa receptor. researchgate.net

SAR studies have also been instrumental in optimizing the properties of various drug candidates. For instance, in the development of measles virus RNA-dependent RNA polymerase (MeV-RdRp) inhibitors, introducing a substituent at the 2-position of the piperidine ring was found to enhance the aqueous solubility of the compounds. thieme-connect.comresearchgate.net Similarly, for GLP-1 receptor agonists, the position of the substituent on the piperidine ring was critical for their activity. researchgate.net

In the discovery of novel inhibitors for salt-inducible kinases (SIKs), SAR exploration led to the identification of GLPG4970, a highly potent dual SIK2/SIK3 inhibitor. acs.org This process involved scaffold hopping from a previously identified series and optimization of substituents on the pyridine (B92270) and piperidine moieties to improve potency and reduce off-target effects. acs.org

The systematic modification of the piperidine scaffold and the analysis of the resulting changes in biological activity allow for the rational design of more effective and safer therapeutic agents. researchgate.netthieme-connect.com

Derivatives and Structural Analogues of 4,4 Diethylpiperidine Hydrochloride: Design and Advanced Synthesis

Synthesis and Research of 4,4-Disubstituted Piperidine (B6355638) Analogues

The synthesis of 4,4-disubstituted piperidines is a key area of research, providing valuable scaffolds for drug discovery and development. nih.govacs.orgacs.orgnih.gov These compounds often serve as crucial intermediates in the creation of more complex molecules. nih.govacs.orgacs.orgnih.gov

4,4-Piperidinediol

4,4-Piperidinediol hydrochloride, also known as 4-piperidone (B1582916) hydrate (B1144303) hydrochloride, is a versatile building block in organic synthesis. chemicalbook.comguidechem.comchemicalbook.com It is a key intermediate for producing various pharmaceutical compounds. guidechem.comchemicalbook.com The synthesis of 4,4-piperidinediol hydrochloride can be achieved by reacting piperazine (B1678402) with diethyl carbonate in the presence of hydrogen chloride. guidechem.com This process yields piperazine diol monohydrochloride, which is then crystallized. guidechem.com

4,4-Difluoropiperidine (B1302736)

The introduction of fluorine atoms into the piperidine ring can significantly alter the compound's properties. The synthesis of 4,4-difluoropiperidine hydrochloride often starts from N-Boc piperidone, which is treated with a fluorinating agent like trifluoro sulfenyl morpholine (B109124) to yield a difluoro compound. google.com Subsequent removal of the Boc protecting group with hydrogen chloride produces 4,4-difluoropiperidine hydrochloride. google.com Another approach involves the deoxyfluorination of 3-alkoxy-4-piperidinones using morpholino-sulfur trifluoride. thieme-connect.com More challenging syntheses, such as that of a 4,4-difluoropiperidine intermediate with a pyridine (B92270) N-oxide motif, have been developed, highlighting the use of reagents like SF4 and HF for higher-yield deoxyfluorination. thieme-connect.com

4,4-Dimethylpiperidine

4,4-Dimethylpiperidine is another important analogue used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com Its synthesis can be accomplished through methods like the condensation of glutaric anhydride (B1165640) with methylamine (B109427) to form 4,4-dimethylpiperidine-2,6-dione, which can then be further modified. ontosight.ai Another synthetic route involves the reaction of ethyl cyanoacetate (B8463686) and acetone (B3395972) with ammonium (B1175870) acetate (B1210297) and ammonia (B1221849). chemicalbook.com

Table 1: Synthesis and Applications of 4,4-Disubstituted Piperidine Analogues

| Compound | Key Synthesis Method | Key Research Applications |

|---|---|---|

| 4,4-Piperidinediol hydrochloride | Reaction of piperazine with diethyl carbonate and HCl. guidechem.com | Intermediate for fentanyl analogues and P-glycoprotein inhibitors. |

| 4,4-Difluoropiperidine hydrochloride | Fluorination of N-Boc piperidone followed by deprotection. google.com | Building block for agrochemicals and pharmaceuticals, including MRGPRX2 antagonists. thieme-connect.comthieme-connect.com |

| 4,4-Dimethylpiperidine | Condensation of glutaric anhydride with methylamine. ontosight.ai | Intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com |

Functional Group Modifications on the Piperidine Ring

The functionalization of the piperidine ring is a critical strategy for creating diverse derivatives. researchgate.net This can be achieved through various synthetic approaches, leading to a wide range of biological activities. researchgate.net The type and position of substituents on the heterocyclic ring heavily influence the biological properties of piperidines. researchgate.net

Common modifications include the introduction of substituents at various positions on the ring. For instance, the hydrogenation of pre-functionalized pyridine rings is a prevalent method for accessing substituted piperidines. researchgate.net Other strategies involve the direct functionalization of a pre-existing piperidine ring. researchgate.net

N-Substituted Diethylpiperidine Derivatives

Modifications at the nitrogen atom of the diethylpiperidine ring lead to a broad class of derivatives with diverse applications.

Carboxamides

The synthesis of N-acyl derivatives is a common modification. For example, N-benzyl spiro-piperidine hydroxamic acid-based derivatives have been synthesized and identified as having zinc-binding properties. bepls.com A one-step Ugi four-component reaction has been employed to create a diverse library of N-benzyl-4,4-disubstituted piperidines. nih.gov

Phenothiazine (B1677639) Conjugates

While specific examples of phenothiazine conjugates with 4,4-diethylpiperidine (B1606817) were not detailed in the provided search results, the general principle of conjugating bioactive moieties to the piperidine nitrogen is a well-established strategy in medicinal chemistry to explore new pharmacological profiles.

Halogenated Piperidine Derivatives

The introduction of halogens, such as chlorine and fluorine, onto the piperidine ring can significantly impact the molecule's properties.

Chloro- and Fluoro-substituted Analogues

The synthesis of 4-chloropiperidine (B1584346) derivatives can be achieved via an NbCl5 mediated aza-Prins type cyclization of epoxides and homoallylic amines. rasayanjournal.co.in This method provides access to 4-halo piperidine derivatives which are valuable intermediates. rasayanjournal.co.in

Fluorinated piperidines are of great interest in medicinal chemistry. scientificupdate.com A one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) of fluoropyridine precursors allows for the synthesis of a variety of substituted all-cis-(multi)fluorinated piperidines. nih.gov Heterogeneous palladium catalysts have also been used for the selective reduction of fluoropyridines. acs.org The synthesis of fluorinated piperidines can be challenging, often requiring multi-step procedures. nih.gov For example, the synthesis of cis-3,5-difluoropiperidine hydrochloride is a multi-step process. nih.gov

Table 2: Synthesis of Halogenated Piperidine Derivatives

| Derivative Type | Synthetic Method | Key Features |

|---|---|---|

| 4-Chloropiperidines | NbCl5 mediated aza-Prins type cyclization. rasayanjournal.co.in | Provides labile halo substituent for further functionalization. rasayanjournal.co.in |

| (Multi)fluorinated Piperidines | Rhodium-catalyzed dearomatization-hydrogenation (DAH) of fluoropyridines. nih.gov | Highly diastereoselective, producing all-cis isomers. nih.gov |

| Fluorinated Piperidines | Heterogeneous palladium-catalyzed hydrogenation of fluoropyridines. acs.org | Tolerant to air and moisture, providing good yields and high diastereoselectivities. acs.org |

Spiropiperidine Compounds and Condensed Ring Systems

Spiropiperidines, which feature a spirocyclic junction involving the piperidine ring, have gained popularity in drug discovery due to their three-dimensional structures. researchgate.netrsc.org

The synthesis of spiropiperidines can be categorized into two main strategies: the formation of the spiro-ring on a pre-existing piperidine ring, or the formation of the piperidine ring on a pre-existing carbo- or heterocyclic ring. researchgate.netrsc.orgwhiterose.ac.uk Methods for constructing 3-spiropiperidines include radical cyclizations, organolanthanide addition to ketones, and palladium-mediated intramolecular cyclizations. whiterose.ac.uk A "Clip-Cycle" approach, involving a cross metathesis followed by an asymmetric aza-Michael cyclization, has been used to synthesize 3-spiropiperidines. rsc.org Rhodium(III)-catalyzed intramolecular C-H activation offers another route to highly substituted tricyclic spiropiperidines. researchgate.net

Oxaziridine (B8769555) Derivatives in Bioconjugation Chemistry

While the direct use of oxaziridine derivatives specifically with 4,4-diethylpiperidine hydrochloride in bioconjugation was not explicitly detailed in the search results, oxaziridines are known reagents in bioconjugation chemistry. Their reactivity allows for specific chemical modifications of biomolecules. The piperidine scaffold, being a common motif in bioactive compounds, could potentially be functionalized using oxaziridine-based chemistry to create novel bioconjugates, although specific examples related to this compound were not found.

Structural Characterization and Advanced Analytical Methodologies for Piperidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including piperidine (B6355638) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the complete assignment of a molecule's structure.

In the ¹H NMR spectrum of a 4,4-disubstituted piperidine, the protons on the piperidine ring typically appear as multiplets in the aliphatic region. The chemical shifts and coupling constants are influenced by the ring conformation and the nature of the substituents. For instance, in a related compound, 1-(4-(3-((1r,3R,5S,7r)-3,5-dimethyladamantan-1-yl)ureido)-3-fluorobenzoyl)-N,N-diethylpiperidine-4-carboxamide, the piperidine ring protons appear as multiplets in the range of 1.23-4.61 ppm. escholarship.org The protons of the ethyl groups in 4,4-Diethylpiperidine (B1606817) hydrochloride would be expected to show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the piperidine ring are sensitive to the substitution pattern. In the case of 4,4-Diethylpiperidine hydrochloride, the quaternary carbon at the 4-position would appear as a distinct singlet. The other carbons of the piperidine ring and the ethyl substituents would also give rise to characteristic signals. For example, in the ¹³C NMR spectrum of 1-(4-(3-((1r,3R,5S,7r)-3,5-dimethyladamantan-1-yl)ureido)-3-fluorobenzoyl)-N,N-diethylpiperidine-4-carboxamide, the carbon signals are observed over a wide range from 13.10 to 173.03 ppm. escholarship.org

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Piperidine Derivative escholarship.org

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Piperidine Ring Protons | 1.23-4.61 (m) | 28.82, 40.47, 40.56, 41.98, 42.72 |

| N,N-diethylamide -CH₂- | 3.33-3.41 (m) | 15.06 |

| N,N-diethylamide -CH₃ | 1.09-1.16 (m) | 13.10 |

Note: Data is for 1-(4-(3-((1r,3R,5S,7r)-3,5-dimethyladamantan-1-yl)ureido)-3-fluorobenzoyl)-N,N-diethylpiperidine-4-carboxamide and serves as a representative example.

X-ray Crystallography for Precise Molecular Structure Determination

Table 2: Illustrative Crystallographic Data for a Piperidine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 9.876(3) |

| β (°) | 112.34(3) |

| Volume (ų) | 1428.1(9) |

Note: The data presented is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic study.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. Upon ionization, the molecule fragments in a characteristic manner, and the resulting mass-to-charge ratios of the fragments are detected.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to the free base, 4,4-Diethylpiperidine. The fragmentation pattern of piperidines is often characterized by the cleavage of the bonds adjacent to the nitrogen atom. The loss of an ethyl group from the 4-position would be a likely fragmentation pathway. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition. semanticscholar.org

Table 4: Predicted Mass Spectrometry Fragmentation for 4,4-Diethylpiperidine

| m/z | Proposed Fragment |

| 141 | [M]⁺ (Molecular ion of the free base) |

| 112 | [M - C₂H₅]⁺ |

| 98 | [M - C₃H₇]⁺ |

Note: This data is predictive and illustrates potential fragmentation pathways.

Chromatographic Techniques for Compound Purity and Separation (e.g., HPLC, UPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for the separation, purification, and purity assessment of chemical compounds. These methods are widely used in the pharmaceutical industry for quality control. google.com

The analysis of piperidine compounds by HPLC typically involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. google.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection can be achieved using various detectors, with UV-Vis being common for compounds with a chromophore. For compounds lacking a strong UV chromophore, such as this compound, a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector can be employed. The purity of a sample is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Table 5: Representative HPLC Method Parameters for Piperidine Analysis google.com

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

Note: These are general conditions and would require optimization for the specific analysis of this compound.

Historical Context and Future Directions in 4,4 Diethylpiperidine Hydrochloride Research

Historical Development of Piperidine (B6355638) Chemistry and its Impact

The journey into piperidine chemistry began in the mid-19th century. In 1850, Scottish chemist Thomas Anderson, and independently in 1852, French chemist Auguste Cahours, first isolated the parent compound, piperidine, from its natural source, piperine (B192125)—the alkaloid responsible for the pungency of black pepper. wikipedia.orgillinois.edu Cahours named the new base, C₅H₁₁N, and conducted initial investigations into its properties. illinois.edu

The determination of piperidine's simple six-membered ring structure proved to be a surprisingly complex challenge for the chemists of that era, taking nearly three decades to resolve. illinois.edu August Hofmann's newly developed "exhaustive methylation" method for degrading amines was a key tool in this endeavor. illinois.edu Although Hofmann himself initially struggled to correctly interpret the reaction's course with piperidine, his work was crucial, and the correct cyclic structure was finally established around 1881. illinois.edu

The resolution of piperidine's structure opened the door to understanding a vast class of natural alkaloids and laid the foundation for synthetic piperidine chemistry. Researchers quickly recognized that the piperidine core is present in numerous biologically active molecules. wikipedia.org This realization has had a profound and lasting impact on medicinal chemistry, with the piperidine ring becoming a cornerstone in the design of drugs across more than twenty therapeutic classes, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govencyclopedia.pubresearchgate.net

Table 1: Key Milestones in Early Piperidine Chemistry

| Year(s) | Key Development | Significance | Contributor(s) |

| 1820-1821 | Isolation of piperine from black pepper. | Provided the natural source from which piperidine would later be isolated. illinois.edu | H.C. Oersted, J. Pelletier |

| 1850-1852 | First isolation of piperidine from piperine. | Marked the discovery of the piperidine heterocyclic system. wikipedia.orgillinois.edu | T. Anderson, A. Cahours |

| 1858 | Introduction of organic structural theory. | Created the theoretical framework needed to question and determine the constitution of piperidine. illinois.edu | A. Kekulé, A.S. Couper |

| ~1881 | Establishment of the correct cyclic structure of piperidine. | Solved a long-standing chemical puzzle and enabled the systematic study of piperidine derivatives. illinois.edu | A. Ladenburg, A.W. Hofmann |

Emerging Synthetic Strategies for Highly Functionalized Piperidines

The enduring importance of piperidines in drug discovery continually drives innovation in synthetic organic chemistry. The goal is to develop efficient, cost-effective, and selective methods to produce highly functionalized piperidines, where substituents are placed at specific positions on the ring to fine-tune pharmacological activity. tandfonline.comnih.gov The synthesis of a geminally disubstituted compound like 4,4-Diethylpiperidine (B1606817) hydrochloride is a direct beneficiary of such advanced strategies.

Several key areas of research dominate the landscape of modern piperidine synthesis:

Direct C-H Functionalization : This powerful strategy involves directly converting a carbon-hydrogen bond on the piperidine ring into a carbon-carbon or carbon-heteroatom bond. This avoids the need for pre-functionalized starting materials. Researchers have developed sophisticated rhodium and palladium catalysts that can control the site-selectivity of these reactions. nih.govresearchgate.net For instance, by carefully choosing the catalyst and the nitrogen-protecting group, it's possible to direct functionalization to the C2, C3, or C4 positions, overcoming the inherent electronic biases of the molecule with steric control. nih.govresearchgate.net

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more starting materials are combined in a single step to form a complex product, such as a highly substituted piperidine. tandfonline.com This approach is valued for its atom economy and ability to rapidly generate libraries of diverse compounds for biological screening. tandfonline.com

Dearomative Functionalization : This method begins with abundant and inexpensive pyridine (B92270) derivatives and adds functional groups across the aromatic ring to create saturated, three-dimensional piperidine structures. researchgate.net This strategy is particularly powerful for accessing highly decorated piperidines that would be difficult to synthesize through other means. researchgate.net

Biosynthesis-Inspired Strategies : Nature provides elegant blueprints for constructing complex molecules. Chemists have drawn inspiration from the biosynthesis of piperidine alkaloids, which often involves the cyclization of intermediates derived from amino acids like L-lysine. rsc.org Mimicking these pathways, researchers have developed methods like stereoselective vinylogous Mannich reactions to assemble chiral, polyfunctional piperidines from simple precursors. rsc.org

Table 2: Overview of Modern Synthetic Strategies for Piperidines

| Synthetic Strategy | Description | Key Advantages |

| C-H Functionalization | Direct conversion of C-H bonds to other functional groups using a catalyst. nih.gov | High atom economy, reduces synthetic steps, allows for late-stage modification. |

| Multicomponent Reactions | Combining three or more reactants in a one-pot reaction to build the piperidine core. tandfonline.com | High efficiency, rapid generation of molecular diversity, operational simplicity. |

| Dearomatization of Pyridines | Transformation of flat, aromatic pyridines into complex, saturated piperidines. researchgate.net | Access to highly substituted and complex scaffolds from simple starting materials. |

| Biosynthesis-Inspired Synthesis | Mimicking natural enzymatic pathways to construct chiral piperidine rings. rsc.org | High stereoselectivity, access to natural product-like structures. |

Future Research Frontiers for 4,4-Diethylpiperidine Hydrochloride in Academia

While this compound itself is primarily a research chemical or a building block, its structure places it at the intersection of several important research frontiers. biosynth.com Future academic investigations are unlikely to focus on the compound in isolation but will instead leverage its specific substitution pattern to explore broader chemical and biological questions.

The primary areas for future academic research involving this compound and its analogs include:

Scaffold for Medicinal Chemistry Exploration : The 4,4-disubstituted piperidine motif is a known pharmacophore for potent analgesic activity, with some analogs showing affinity for opioid receptors. nih.govnih.gov A key academic frontier is the use of this compound as a starting point or fragment for the synthesis of new, more complex molecules. Researchers could explore how modifications to the nitrogen atom or the addition of other functional groups, guided by modern synthetic strategies, could lead to novel therapeutic agents. The goal would be to develop compounds with improved potency, selectivity, or novel mechanisms of action for treating pain, neurological disorders, or other conditions. nih.govresearchgate.net

Probing Structure-Activity Relationships (SAR) : The diethyl groups at the C4 position provide a unique steric and lipophilic profile. Academic studies could focus on systematically comparing 4,4-Diethylpiperidine with other 4,4-disubstituted analogs (e.g., dimethyl, dipropyl, diphenyl) within a series of pharmacologically active compounds. nih.gov Such research would provide fundamental insights into how the size and nature of the C4 substituents influence receptor binding, membrane permeability, and metabolic stability, thereby guiding the rational design of future drugs. nih.gov

Development of Novel Catalysts and Ligands : The piperidine nitrogen is a Lewis base and can coordinate to metal centers. There is potential for academic research into the use of this compound, or derivatives thereof, as a ligand in transition metal catalysis. The specific steric hindrance provided by the diethyl groups could influence the selectivity and reactivity of a catalytic system in novel ways.

Table 3: Potential Academic Research Areas for 4,4-Diethylpiperidine Analogs

| Research Frontier | Rationale | Potential Academic Investigations |

| Novel Analgesic Development | 4,4-disubstituted piperidines are known to possess potent analgesic properties. nih.govnih.gov | Synthesis of a library of N-substituted 4,4-diethylpiperidine derivatives and screening for activity at opioid and other pain-related receptors. |

| Neuropharmacology | The piperidine scaffold is central to many CNS-active drugs. ontosight.aiijnrd.org | Investigation of 4,4-diethylpiperidine-containing molecules for activity as enzyme inhibitors or receptor modulators relevant to neurodegenerative diseases. |

| Conformational Analysis | The gem-diethyl group restricts ring conformation, which can impact biological activity. | Use of computational modeling and NMR spectroscopy to study the conformational preferences of the 4,4-diethylpiperidine ring and correlate findings with biological data. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.